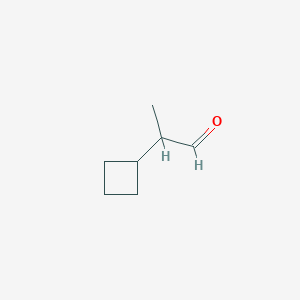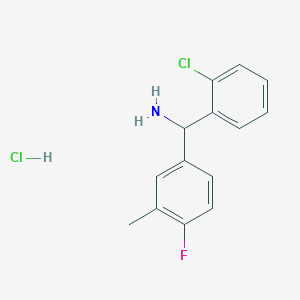![molecular formula C8H7ClN2 B1455454 6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-88-7](/img/structure/B1455454.png)
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
説明
“6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound . The IUPAC name for this compound is 6-chloro-1H-pyrrolo[3,2-c]pyridine .
Molecular Structure Analysis
The molecular structure of “6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR can be used to identify functional groups, and NMR can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine” can be determined using various techniques. For example, its melting point can be determined experimentally, and its molecular weight can be calculated based on its molecular formula .科学的研究の応用
Pharmacological Properties
Pyrrolo[3,4-c]pyridine derivatives, which include “6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine”, have a broad spectrum of pharmacological properties . They have been studied as analgesic and sedative agents .
Treatment of Nervous System Diseases
These compounds have shown potential in treating diseases of the nervous system . This could include conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Treatment of Immune System Diseases
Pyrrolo[3,4-c]pyridine derivatives can also be used to treat diseases of the immune system . This could include autoimmune diseases like rheumatoid arthritis or lupus.
Antidiabetic Applications
Some compounds, including “6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine”, have shown efficacy in reducing blood glucose levels . This suggests potential applications in the prevention and treatment of diabetes and related conditions .
Antimycobacterial Applications
These compounds have also demonstrated antimycobacterial activities . This suggests potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Antiviral Applications
Pyrrolo[3,4-c]pyridine derivatives have shown antiviral activities . This could make them useful in the treatment of various viral infections.
Antitumor Applications
These compounds have also been found to have antitumor activities . This suggests potential applications in cancer treatment.
Kinase Inhibitory Applications
Pyrrolopyrazine derivatives, which are structurally similar to pyrrolo[3,4-c]pyridine derivatives, have shown activity on kinase inhibition . This suggests potential applications in the treatment of diseases that involve abnormal kinase activity, such as certain types of cancer.
作用機序
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have shown to impact various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Related compounds have shown to have various biological activities .
将来の方向性
特性
IUPAC Name |
6-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-7-6(2-3-10-7)4-11-8(5)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJKCHGMQRSOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CN=C1Cl)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263117 | |
| Record name | 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082040-88-7 | |
| Record name | 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amino}acetic acid hydrochloride](/img/structure/B1455382.png)


![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)



![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)